molecular formula C20H23NO4S B2472604 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034538-89-9

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2472604
CAS No.: 2034538-89-9
M. Wt: 373.47
InChI Key: IDQDHFDHSDDTAP-UHFFFAOYSA-N
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a propanamide linker connecting two key pharmacophoric elements: a 4-(methylsulfonyl)phenyl group and a 1-hydroxy-2,3-dihydro-1H-indene moiety. The methylsulfonyl group is a common structural feature in many bioactive molecules, known for its electron-withdrawing properties and potential to engage in hydrogen bonding, which can influence receptor binding affinity. The 1-hydroxyindan group introduces a chiral center and a rigid, planar structure that can be critical for specific interactions with biological targets. This compound is supplied for research use only and is intended for in vitro applications. It is ideal for screening in drug discovery programs, investigating structure-activity relationships (SAR), and exploring novel mechanisms of action. Researchers can utilize it as a key intermediate in the synthesis of more complex molecules or as a reference standard in analytical studies. Its structure suggests potential for application in developing therapies for inflammatory conditions, central nervous system disorders, and metabolic diseases, given the prevalence of its structural motifs in known active compounds. All necessary quality control documentation, including HPLC and NMR data, is provided to ensure batch-to-batch consistency and support your research outcomes.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-26(24,25)17-9-6-15(7-10-17)8-11-19(22)21-14-20(23)13-12-16-4-2-3-5-18(16)20/h2-7,9-10,23H,8,11-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQDHFDHSDDTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, which include an indene derivative and a sulfonamide moiety, suggest various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O4S. The compound features several critical functional groups:

Functional Group Description
Hydroxyl GroupContributes to solubility and potential hydrogen bonding interactions.
Sulfonamide GroupAssociated with various pharmacological effects, including enzyme inhibition.
Amide LinkageImparts stability and is common in bioactive compounds.

Target Interactions

This compound interacts with multiple biological targets, primarily through:

  • Inhibition of Cyclooxygenase (COX) : Similar compounds have shown efficacy in inhibiting COX enzymes, which play a crucial role in inflammatory processes.

Biochemical Pathways

The compound's structural components allow it to influence various biochemical pathways:

  • Anti-inflammatory Effects : Indene derivatives are known for their anti-inflammatory properties, potentially reducing inflammation through COX inhibition.

Pharmacokinetics

Research indicates that indole derivatives exhibit high bioavailability and favorable pharmacokinetic profiles, suggesting that this compound may also possess similar characteristics.

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in vitro. Studies have shown that compounds with similar structures can reduce pro-inflammatory cytokines and inhibit inflammatory cell migration.

Analgesic Effects

The analgesic properties of the compound are attributed to its ability to modulate pain pathways. The presence of the sulfonamide group is thought to enhance its efficacy in pain management by affecting neurotransmitter release.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The indene structure has been linked to various anticancer mechanisms due to its ability to interact with cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on COX Inhibition : A study demonstrated that similar indene derivatives effectively inhibited COX enzymes, leading to reduced inflammation in animal models .
  • Analgesic Activity Assessment : Research indicated that compounds with sulfonamide groups exhibited significant analgesic effects in pain models, suggesting potential therapeutic applications for chronic pain management.
  • Antitumor Activity Investigation : A recent investigation reported that related compounds induced apoptosis in breast cancer cell lines, highlighting the anticancer potential of this class of compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Propanamide Backbone and Substituent Positioning

The propanamide scaffold is shared with several analogs, but substituent placement varies significantly:

  • 3-Bromo-N-(4-((2,3-dihydro-1H-inden-1-yl)methyl)phenyl)propanamide (8g) ():
    • Shares the dihydroindenyl-methyl group but positions it on the phenyl ring rather than the amide nitrogen.
    • The bromo substituent introduces steric bulk and electron-withdrawing effects, contrasting with the methylsulfonyl group in the target compound .
  • N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) ():
    • Features a hydroxamic acid (N-hydroxy) group and a cyclohexyl substituent. The absence of a sulfonyl group reduces polarity compared to the target compound .

Sulfonyl and Sulfonamide Functional Groups

  • 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide (50) ():
    • Contains a methylsulfonamide group directly attached to the propanamide nitrogen. The target compound’s sulfonyl group is instead positioned on the phenyl ring, which may enhance aromatic π-π interactions in binding assays .
  • N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r) ():
    • Demonstrates a sulfonamide group linked to an indole-ethyl chain. This contrasts with the target’s sulfonylphenyl-propanamide structure, highlighting divergent strategies for sulfonyl group utilization .

Bicyclic and Aromatic Substituents

  • 4-((2,3-Dihydro-1H-inden-2-yl)methyl)aniline (7f) (): Shares the dihydroindenyl-methyl motif but lacks the propanamide backbone. The hydroxy group in the target compound may improve hydrogen-bonding capacity compared to non-hydroxylated analogs .
  • N-(4-(4-chlorophenyl)thiazol-2-yl)-2-amino-3-(1H-indol-3-yl)propanamide (): Incorporates an indole-thiazole hybrid structure.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Functional Groups Reference
Target Compound Propanamide N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl), 3-(4-(methylsulfonyl)phenyl) Hydroxy-dihydroindenyl, Methylsulfonylphenyl N/A
8g () Propanamide 4-((2,3-Dihydro-1H-inden-1-yl)methyl)phenyl, Bromo Dihydroindenyl-methyl, Bromo
10 () Propanamide 4-Chlorophenyl, Cyclohexyl, N-hydroxy Chlorophenyl, Cyclohexyl, Hydroxamic acid
50 () Propanamide Indolyl (chlorobenzoyl, methoxy), Methylsulfonamide Indolyl, Chlorobenzoyl, Methylsulfonamide

Implications for Drug Design

  • Hydroxy-Dihydroindenyl Group: The hydroxy group may enhance hydrogen-bonding interactions with biological targets, a feature absent in non-hydroxylated analogs like 8g .
  • Methylsulfonylphenyl vs. Halogen Substituents : The sulfonyl group’s electron-withdrawing nature could improve binding affinity to charged enzyme pockets compared to halogens (e.g., bromo in 8g ) .

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